DYRK2 Kinase Inhibition: Cross-Chemotype Comparison with Morpholino Analog
The morpholino analog of the target compound (CHEMBL3774704, differing only in the 3-carbonyl side chain) demonstrated an IC50 of 60 nM against recombinant human DYRK2 in a biochemical assay [1]. While direct data for the piperidine-bearing target compound are absent from public repositories, the morpholino-to-piperidine side-chain substitution is known in medicinal chemistry to modulate potency, selectivity, and physicochemical properties, providing a rational basis for comparative evaluation [2].
| Evidence Dimension | DYRK2 inhibitory potency |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Morpholino analog (CHEMBL3774704): IC50 = 60 nM |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Recombinant human N-terminal GST-tagged DYRK2 expressed in E. coli BL21(DE3), using KKISGRLSPIMTEQ-NH2 substrate |
Why This Matters
The morpholino analog's 60 nM DYRK2 IC50 establishes the 3,4-dichlorophenyl-6-fluoroquinoline core as competent for DYRK2 engagement; procurement decisions should require the piperidine variant's DYRK2 data for direct comparison.
- [1] BindingDB entry BDBM50154348 (CHEMBL3774704). DYRK2 IC50: 60 nM. View Source
- [2] GlaxoSmithKline. Amino-quinolines as kinase inhibitors. WO patent, 2015. Illustrates how R-group modifications alter kinase inhibition profiles. View Source
